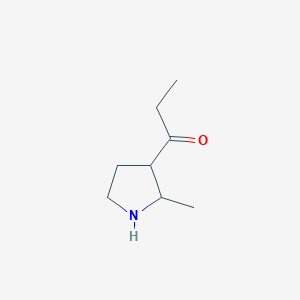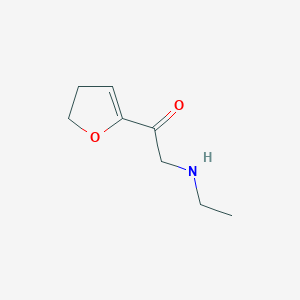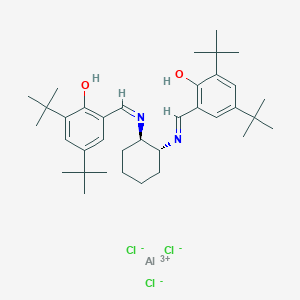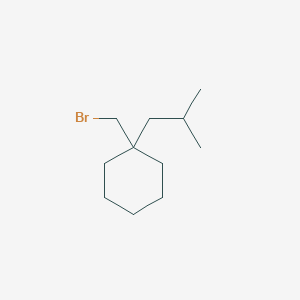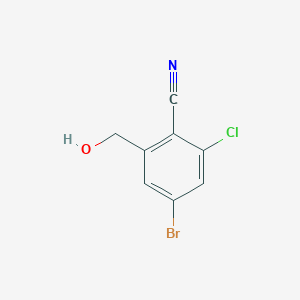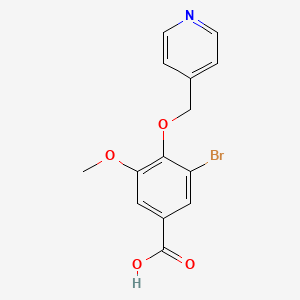
SodiumS-pentylsulfurothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SodiumS-pentylsulfurothioate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its sulfur-containing functional groups, which contribute to its reactivity and versatility in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SodiumS-pentylsulfurothioate typically involves the reaction of sodium sulfide with pentyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and advanced purification techniques further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: SodiumS-pentylsulfurothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur-containing groups to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the pentyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; reactions are performed in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
SodiumS-pentylsulfurothioate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur content.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of SodiumS-pentylsulfurothioate involves its interaction with various molecular targets. The sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
SodiumS-pentylsulfurothioate can be compared with other sulfur-containing compounds such as:
Sodium thiosulfate: Known for its use in medical treatments and as a reducing agent.
Sodium sulfide: Commonly used in industrial applications for its reactivity with metals.
Sodium metabisulfite: Used as a preservative and antioxidant in food and pharmaceuticals.
Uniqueness: this compound stands out due to its specific pentyl group, which imparts unique reactivity and properties compared to other sulfur-containing compounds. This makes it particularly valuable in specialized chemical syntheses and applications.
Eigenschaften
Molekularformel |
C5H11NaO3S2 |
|---|---|
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
sodium;1-sulfonatosulfanylpentane |
InChI |
InChI=1S/C5H12O3S2.Na/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H,6,7,8);/q;+1/p-1 |
InChI-Schlüssel |
RMRKFRQZQVLXNL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCSS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)
